An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine
An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine
Introduction
N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine is a tertiary amine featuring a benzylamine core with a piperidin-1-ylmethyl substituent at the meta position of the benzene ring. Its structural complexity, incorporating both aromatic and saturated heterocyclic moieties, suggests a nuanced physicochemical profile that is critical for its potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the key physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and offers insights into the rationale behind these methodologies. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's behavior.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.
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Chemical Name: N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine
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CAS Number: 868755-58-2[1]
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Molecular Formula: C₁₄H₂₂N₂
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Molecular Weight: 218.34 g/mol
The structural arrangement of N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine, with its two basic nitrogen centers and significant hydrocarbon scaffolding, dictates its solubility, lipophilicity, and acid-base properties.
Figure 1: Chemical Structure of N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine.
Predicted and Experimental Physicochemical Properties
Due to the limited availability of published experimental data for this specific molecule, a combination of predicted values and established properties of analogous structures is presented. It is crucial for researchers to experimentally verify these properties in their specific systems.
| Property | Predicted Value | Experimental Value | Method of Determination/Prediction |
| Melting Point | Not available | Not available | Differential Scanning Calorimetry (DSC) |
| Boiling Point | Not available | Not available | Thermogravimetric Analysis (TGA) |
| Aqueous Solubility | Low | Not available | HPLC-based method |
| pKa (most basic) | 9.5 - 10.5 | Not available | Potentiometric Titration / Yasuda-Shedlovsky Extrapolation |
| logP | 3.0 - 4.0 | Not available | Shake-flask method (HPLC analysis) |
Note: Predicted values for pKa and logP are based on the analysis of structurally similar compounds containing tertiary amine and piperidine functionalities. The basicity of the piperidine nitrogen is generally higher than that of the N-methylbenzylamine nitrogen.
Experimental Protocols for Physicochemical Characterization
The following protocols are designed to be robust and self-validating, providing a clear path for the experimental determination of the key physicochemical properties of N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a precise melting point, which is an indicator of purity.
Protocol:
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Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
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Instrument Setup:
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Calibrate the DSC instrument using an indium standard.
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Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
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Thermal Program:
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Equilibrate the sample at 25 °C.
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Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
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Data Analysis: The melting point is determined as the onset temperature of the melting endotherm.
Figure 2: Workflow for Melting Point Determination by DSC.
Determination of Aqueous Solubility
Rationale: The shake-flask method followed by HPLC quantification is a reliable technique to determine the equilibrium solubility of a compound in an aqueous medium.
Protocol:
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Sample Preparation: Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a glass vial.
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Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
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Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
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Sample Analysis:
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Carefully withdraw an aliquot of the supernatant.
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Filter the aliquot through a 0.22 µm syringe filter.
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Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
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Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a classic and accurate method for determining the acid dissociation constants (pKa) of ionizable compounds. For a basic compound like N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine, titration with a strong acid will allow for the determination of its pKa values.
Protocol:
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Sample Preparation: Dissolve a precisely known amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if solubility is low).
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Titration:
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Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
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Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
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Data Analysis:
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Plot the pH versus the volume of titrant added to generate a titration curve.
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The pKa is the pH at the half-equivalence point. For a molecule with two basic centers, two inflection points and two pKa values may be observed. The Yasuda-Shedlovsky extrapolation can be used for more precise determination in mixed solvents.
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Figure 3: Workflow for pKa Determination by Potentiometric Titration.
Determination of logP by the Shake-Flask Method
Rationale: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method directly measures the partitioning of the compound between these two immiscible phases.
Protocol:
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
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Partitioning:
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Dissolve a known amount of the compound in the aqueous phase.
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Add an equal volume of the pre-saturated n-octanol.
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Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
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Allow the phases to separate completely.
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Sample Analysis:
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Carefully sample both the aqueous and n-octanol phases.
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Quantify the concentration of the compound in each phase using a validated HPLC-UV method.
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Calculation:
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Calculate the partition coefficient, P = [concentration in octanol] / [concentration in aqueous].
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logP = log₁₀(P).
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Conclusion
References
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OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. [Link]
- Avdeef, A. (2012).
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OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]
